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Compound of Interest

Compound Name: Binol

Cat. No.: B041708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common 1,1'-bi-2-naphthol

(BINOL) derivatives, their nomenclature, and their application in asymmetric catalysis. The

unique chiral scaffold of BINOL, arising from restricted rotation around the C1-C1' bond, has

made it a cornerstone in the synthesis of enantiomerically pure compounds, a critical aspect of

modern drug development and fine chemical synthesis.[1][2] This document details the

structural variations of BINOL ligands, presents quantitative data on their catalytic

performance, provides exemplary experimental protocols, and visualizes key catalytic cycles

and workflows.

Nomenclature of BINOL Derivatives
The chirality of BINOL and its derivatives is a result of atropisomerism, where the steric

hindrance between the two naphthalene rings prevents free rotation around the single bond

connecting them. This restricted rotation gives rise to two stable, non-superimposable mirror-

image enantiomers.

The absolute configuration of the axial chirality is assigned as either (R) or (S) based on the

Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the two naphthalene rings

are viewed along the axis of the C1-C1' bond. The substituents on the nearer ring are assigned

higher priority than the corresponding substituents on the farther ring. Within each ring, the

substituents at the 2 and 2' positions (the hydroxyl groups in BINOL) are given higher priority

over the carbon atoms at positions 9 and 9'. The sequence of priorities from highest to lowest is
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then traced. If the sequence is clockwise, the configuration is designated (R); if it is counter-

clockwise, it is designated (S).

Substituents on the naphthalene rings are numbered as indicated in the diagram below. For

instance, a derivative with bromine atoms at the 6 and 6' positions is named 6,6'-dibromo-1,1'-

bi-2-naphthol.

s_binol

r_binol

Click to download full resolution via product page

Diagram 1: Numbering convention for the BINOL scaffold.

Common Classes of BINOL Derivatives
The versatility of the BINOL framework allows for extensive modification to fine-tune its steric

and electronic properties, leading to a wide array of derivatives with enhanced catalytic activity

and selectivity.[3] Common modifications include substitution at the 3,3'-, 6,6'-, and 7,7'-

positions, as well as the development of linked and partially hydrogenated derivatives.

3,3'-Disubstituted BINOLs: Introducing bulky groups at the 3 and 3' positions, which are in

close proximity to the catalytic center, can significantly enhance enantioselectivity by creating

a more defined chiral pocket.[4]

6,6'-Disubstituted BINOLs: Modifications at these positions are more remote from the

coordination sphere but can influence the electronic properties of the ligand and its solubility.

The 6,6'-dibromo derivative is a common precursor for further functionalization.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b041708?utm_src=pdf-body-img
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.researchgate.net/publication/299083008_Synthesis_of_new_bifunctional_BINOL_derivatives
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/wulff/myweb26/research/catalysis.htm
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.researchgate.net/publication/299083008_Synthesis_of_new_bifunctional_BINOL_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Linked-BINOLs: These derivatives consist of two BINOL units connected by a linker, which

can be a carbon or heteroatom chain. This linkage can create a unique chiral environment

and allows for the development of multifunctional catalysts.

H8-BINOL: In this partially hydrogenated derivative, the outer benzene rings of the

naphthalene system are saturated. This modification alters the dihedral angle between the

two naphthyl planes and can lead to improved enantioselectivity in certain reactions

compared to the parent BINOL.[1]

VANOL and VAPOL: These "vaulted" biaryl ligands possess additional aromatic rings,

creating a deeper chiral pocket around the metal center, which can lead to higher

enantioselectivity.[5]

Data Presentation: Performance in Asymmetric
Catalysis
The following tables summarize the performance of various BINOL derivatives in key

asymmetric transformations. The data is compiled from the literature and is intended to be

representative. Direct comparison between entries should be made with caution, as reaction

conditions may vary.

Table 1: Asymmetric Diels-Alder Reaction

Entry
BINOL
Derivati
ve

Dienoph
ile

Diene
Catalyst
System

Yield
(%)

ee (%)
Referen
ce

1
(R)-

BINOL
Acrolein

Cyclopen

tadiene
AlCl High 13-41

2 VAPOL Acrolein
Cyclopen

tadiene
Et₂AlCl High >95 (exo) [6]

3

(R)-3,3'-

(Ph)₂-

BINOL

Methyl

acrylate

Cyclopen

tadiene
(R)-90c - 55 [3]
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Table 2: Asymmetric Aldol Reaction

Entry
BINOL
Derivati
ve

Aldehyd
e

Silyl
Enol
Ether

Catalyst
System

Yield
(%)

ee (%)
Referen
ce

1
(+)-

BINOL

Benzalde

hyde

1-

(trimethyl

siloxy)cy

clohexen

e

Ti(OⁱPr)₄ 90 95 [3]

2 Zr-BINOL
Aryl

imine

Silyl

ketene

acetal

Zr High <90

3

(Sa)-

BINAM-

L-

prolinami

de

4-

nitrobenz

aldehyde

Cyclohex

anone

Organoc

atalyst
95 99

Table 3: Asymmetric Michael Addition

Entry
BINOL
Derivati
ve

Michael
Accepto
r

Michael
Donor

Catalyst
System

Yield
(%)

ee (%)
Referen
ce

1
(+)-

BINOL

Cyclohex

enone

Diethyl

malonate

Zn(OTf)₂/

DIPEA
- - [7]

2
Calcium-

BINOL

Enones

and

Enals

- Ca Good up to 87 [1]

3
LiAl(BIN

OL)₂

Cyclopen

tenone

Diethyl

malonate
LiAl - -
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Experimental Protocols
This section provides detailed methodologies for the synthesis of a common BINOL derivative

and a representative catalytic application.

Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
This protocol is adapted from a literature procedure for the electrophilic bromination of BINOL.

[8]

Materials:

(R)-BINOL

Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Sodium thiosulfate solution (aqueous, saturated)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

Dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-

bottom flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of bromine (2.2 equiv) in dichloromethane dropwise to the cooled

solution over a period of 30 minutes.

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium thiosulfate.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Separate the organic layer, and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

Asymmetric Reduction of an Imine with a Hantzsch
Ester Catalyzed by a BINOL-Derived Phosphoric Acid
This protocol describes a general procedure for the enantioselective reduction of an imine

using a BINOL-phosphoric acid catalyst.

Materials:

(S)-TRIP ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

N-Benzylideneaniline (or other imine substrate)

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

Anhydrous toluene

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add the (S)-TRIP catalyst (5

mol%).

Add the imine substrate (1.0 equiv) and the Hantzsch ester (1.2 equiv).
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Add anhydrous toluene via syringe.

Stir the reaction mixture at room temperature.

Monitor the reaction progress by TLC until the starting imine is consumed (typically 12-24

hours).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to obtain the chiral amine.

Determine the enantiomeric excess of the product by chiral High-Performance Liquid

Chromatography (HPLC) analysis.

Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts

related to the application of BINOL derivatives in asymmetric catalysis.
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Diagram 2: Proposed catalytic cycle for the Cu-catalyzed oxidative coupling of 2-naphthols.
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Diagram 3: General experimental workflow for a BINOL-catalyzed asymmetric reaction.
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Diagram 4: Workflow for high-throughput screening of BINOL-based catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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